BENGHE Foundational & Exploratory

Check Availability & Pricing

A Comprehensive Technical Guide to 2,6-
Dimethylbenzothiazole: Properties, Synthesis,
and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,6-Dimethylbenzothiazole

Cat. No.: B1265897

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the physical, chemical, and
spectroscopic properties of 2,6-Dimethylbenzothiazole. It is a heterocyclic aromatic organic
compound that belongs to the family of benzothiazoles. This document details its structural
characteristics, synthesis methodologies, chemical reactivity, and its significance as a scaffold
in medicinal chemistry and drug development. Experimental protocols for its characterization
and synthesis are also provided, along with visualizations of key chemical processes and
pathways to facilitate a comprehensive understanding for researchers and professionals in the
field.

Chemical Structure and Identifiers

2,6-Dimethylbenzothiazole is characterized by a benzene ring fused to a thiazole ring, with
methyl groups substituted at positions 2 and 6.

Table 1: Chemical Identifiers for 2,6-Dimethylbenzothiazole
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Identifier Value

IUPAC Name 2,6-dimethyl-1,3-benzothiazole

CAS Number 2941-71-1[1]

Molecular Formula CoHaNS[2]

Molecular Weight 163.24 g/mol

InChl Key JEKCSLMWKCKDCC-UHFFFAQOYSA-N[2]
SMILES CC1=CC2=C(C=C1)N=C(S2)C[2]
PubChem CID 76253[1]

Physical Properties

2,6-Dimethylbenzothiazole is typically a colorless to light yellow liquid under standard
conditions. Its physical properties are summarized in the table below.

Table 2: Physical Properties of 2,6-Dimethylbenzothiazole

Property Value
Appearance Colorless to almost colorless clear liquid
Boiling Point 132 °C at 20 mmHg
Density 1.14 g/cm3
Refractive Index n20D 1.61
Solubility

Based on its predominantly non-polar aromatic structure, 2,6-Dimethylbenzothiazole is
expected to have low solubility in water but good solubility in common organic solvents.[3] For
biological assays, it is often recommended to pre-dissolve the compound in a polar aprotic
solvent like dimethyl sulfoxide (DMSO).[3]

Table 3: Predicted Solubility of 2,6-Dimethylbenzothiazole
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Solvent Polarity Predicted Solubility Rationale
) The molecule is
Water Polar Protic Low
largely non-polar.
Favorable interactions
Hexane Non-Polar Moderate with the non-polar
regions.
Favorable Tt-1t
Toluene Non-Polar (Aromatic) High stacking interactions.
[3]
) Good balance of
Dichloromethane _ _ _ _ _
Polar Aprotic High polarity for dissolution.
(DCM)
[3]
The ether oxygen can
Tetrahydrofuran (THF)  Polar Aprotic High act as a hydrogen
bond acceptor.[3]
Canactas a
Ethanol Polar Protic Moderate hydrogen bond donor
and acceptor.
The polar ketone
_ _ group can interact
Acetone Polar Aprotic High ) ]
with the benzothiazole
moiety.[3]
A highly polar aprotic
solvent known for its
Dimethyl Sulfoxide _ _ excellent solvating
Polar Aprotic High )
(DMSO) power for a wide
range of compounds.
3]
Spectroscopic Data
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The structural elucidation of 2,6-Dimethylbenzothiazole is accomplished through a
combination of spectroscopic techniques.

'H and **C Nuclear Magnetic Resonance (NMR)
Spectroscopy

While experimental NMR data for 2,6-Dimethylbenzothiazole is not readily available in the
cited literature, the expected chemical shifts can be inferred from closely related structures.
The following tables provide representative data for substituted benzothiazoles.[4]

Table 4: Representative *H NMR Spectral Data for a 2,6-Disubstituted Benzothiazole Derivative
(in DMSO-ds)[4]

Chemical Shift ()

Multiplicity Integration Assignment
Ppm
~2.2 S 3H -CHs at C6
~2.1 S 3H -CHs at C2
~7.4 d 1H Aromatic H
~7.0 d 1H Aromatic H
~6.7 dd 1H Aromatic H

Table 5: Representative 3C NMR Spectral Data for a 2,6-Disubstituted Benzothiazole
Derivative (in DMSO-de)[4]
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Chemical Shift (8) ppm Assighment
~168 C2

~153 C7a

~145 C3a

~139 Aromatic C-H
~132 Aromatic C-H
~120 Aromatic C-H
~114 Aromatic C-H
~104 Aromatic C-H
~22 -CHs

Infrared (IR) Spectroscopy

The IR spectrum of 2,6-Dimethylbenzothiazole shows characteristic absorptions
corresponding to its functional groups.[5]

Table 6: Characteristic IR Absorption Bands for 2,6-Dimethylbenzothiazole[5][6]

Wavenumber (cm~—2) Intensity Assignment
~3050 Medium Aromatic C-H stretch

) Aliphatic C-H stretch (from -
~2950 Medium

CHs)

~1600 Medium-Strong C=N stretch (thiazole ring)
~1500, ~1450 Strong Aromatic C=C ring stretching
~810 Strong C-H out-of-plane bending

Mass Spectrometry (MS)
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The mass spectrum of 2,6-Dimethylbenzothiazole would show a molecular ion peak
corresponding to its molecular weight. The predicted mass-to-charge ratios (m/z) for various
adducts are presented below.[2]

Table 7: Predicted Mass Spectrometry Data for 2,6-Dimethylbenzothiazole[2]

Adduct Predicted m/z
[M]* 163.04503
[M+H]* 164.05286
[M+NaJ* 186.03480
[M+K]* 202.00874
[M-H]~ 162.03830

Chemical Properties and Reactivity

The chemical reactivity of 2,6-Dimethylbenzothiazole is influenced by the electron-donating
methyl groups, which affect the electron density of the benzothiazole core.[7]

o Oxidation: The sulfur atom in the thiazole ring can be oxidized to the corresponding
sulfoxides and sulfones.[7]

e Reduction: The benzothiazole ring can be reduced to yield the corresponding amines or
thiols.[7]

o Reactions at the Methyl Group: The methyl group at the C2 position is particularly reactive
and can undergo condensation reactions.

e Cross-Coupling Reactions: The benzothiazole scaffold can participate in intramolecular
carbon-sulfur cross-coupling reactions.[7]

o Synthesis of Complex Heterocycles: It serves as a building block in three-component
condensation reactions to produce more complex heterocyclic systems.[7]

Synthesis of 2,6-Dimethylbenzothiazole

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b1265897?utm_src=pdf-body
https://pubchemlite.lcsb.uni.lu/e/compound/76253
https://www.benchchem.com/product/b1265897?utm_src=pdf-body
https://pubchemlite.lcsb.uni.lu/e/compound/76253
https://www.benchchem.com/product/b1265897?utm_src=pdf-body
https://www.benchchem.com/de/product/b1265897
https://www.benchchem.com/de/product/b1265897
https://www.benchchem.com/de/product/b1265897
https://www.benchchem.com/de/product/b1265897
https://www.benchchem.com/de/product/b1265897
https://www.benchchem.com/product/b1265897?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265897?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The synthesis of 2,6-Dimethylbenzothiazole and its derivatives can be achieved through
various methods, primarily involving the construction of the thiazole ring onto a substituted
benzene precursor.[7]

General Synthetic Routes

o Oxidative Cyclization of Thioformanilides: This is a common approach where an
appropriately substituted aminothiophenol derivative undergoes oxidative cyclization.[7]

o Condensation Reactions: Reaction of a substituted 2-aminothiophenol with aldehydes,
ketones, or acids.[7]

o Green Chemistry Approaches: Modern synthetic methods utilize microwave irradiation or
ultrasound to promote the reaction, often resulting in shorter reaction times, higher yields,
and milder conditions.[7]
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Starting Materials Reaction Conditions

Substituted

. . Aldehyde/Ketone/Acid Conventional Heating Microwave Irradiation Ultrasound
2-Aminothiophenol

v

Intermediate Formation
(e.g., Imine) [

Oxidation
\

Intramolecular Cyclization

2,6-Dimethylbenzothiazole

Phosphorylation

Dimerization

Cytokine (e.g., IL-6) }——{ Cytokine Receptor %
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comprehensive Technical Guide to 2,6-
Dimethylbenzothiazole: Properties, Synthesis, and Applications]. BenchChem, [2025].
[Online PDF]. Available at: [https://www.benchchem.com/product/b1265897#physical-and-
chemical-properties-of-2-6-dimethylbenzothiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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